molecular formula C7H6BrNOS B2951101 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde CAS No. 2375262-56-7

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde

Cat. No.: B2951101
CAS No.: 2375262-56-7
M. Wt: 232.1
InChI Key: XZNBVAMIGSUZRH-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde is an organic compound with the molecular formula C7H6BrNOS. It is a thiazole derivative, characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group at the 2nd position, and an aldehyde group at the 4th position. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde typically involves the reaction of thiazole derivatives with brominating agents. One common method is the bromination of 2-cyclopropyl-1,3-thiazole-4-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde is unique due to the presence of the cyclopropyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

5-bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNOS/c8-6-5(3-10)9-7(11-6)4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNBVAMIGSUZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(S2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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